2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
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Overview
Description
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a methylbenzenesulfonyl group, linked to an ethoxyphenylacetamide moiety through a sulfanyl bridge. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-amino-5-chloropyrimidine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with the pyrimidine core.
Attachment of the Methylbenzenesulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using a sulfonyl chloride derivative.
Formation of the Ethoxyphenylacetamide Moiety: The final step involves the coupling of the ethoxyphenylacetamide group to the sulfanyl-substituted pyrimidine ring through an amide bond formation reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C), and specific reaction temperatures and times.
Scientific Research Applications
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It is used in biochemical assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE include:
4-AMINO-5-(AMINOMETHYL)-2-METHYLPYRIMIDINE: This compound shares the pyrimidine core but differs in the substituents attached to the ring.
N-(4-((2,6-DIMETHYL-4-PYRIMIDINYL)AMINO)SULFONYL)PHENYL)-2-PHENOXYACETAMIDE: This compound has a similar sulfonyl group but differs in the overall structure and functional groups.
BENZO[D]THIAZOL-2-YLAMINO DERIVATIVES: These compounds have a different core structure but share similar functional groups and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine ring, an ethoxy group, and a sulfonamide moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound likely inhibits enzymes involved in nucleotide synthesis pathways, particularly those related to pyrimidine metabolism. This inhibition can disrupt cellular proliferation and induce apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may affect various signaling pathways by altering the phosphorylation states of target proteins, thereby influencing cell growth and survival.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate significant potency in these assays.
- Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. Its efficacy is comparable to established antibiotics.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.
Table 1: Biological Activity Summary
Activity Type | Assay Method | Target Organism/Cell Line | IC50 (µM) |
---|---|---|---|
Antitumor | MTT Assay | A431 (vulvar carcinoma) | 15 |
Antimicrobial | Disk Diffusion | E. coli | 30 |
Anti-inflammatory | ELISA | Mouse macrophages | 20 |
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of the compound against A431 vulvar carcinoma cells revealed that treatment with 15 µM led to a significant reduction in cell viability after 48 hours. The mechanism was linked to increased apoptosis markers such as caspase activation.
Case Study 2: Antimicrobial Testing
In antimicrobial testing against E. coli, the compound displayed an inhibition zone diameter of 15 mm at a concentration of 30 µM, indicating effective bactericidal properties comparable to standard antibiotic controls.
Case Study 3: In Vivo Anti-inflammatory Effects
In an animal model, administration of the compound resulted in a marked decrease in paw edema induced by carrageenan, suggesting potential therapeutic applications for inflammatory diseases.
Properties
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-3-29-16-8-6-15(7-9-16)24-19(26)13-30-21-23-12-18(20(22)25-21)31(27,28)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXKSSNHUJLNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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